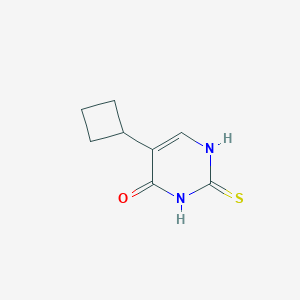

5-环丁基-2-硫代-1H-嘧啶-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

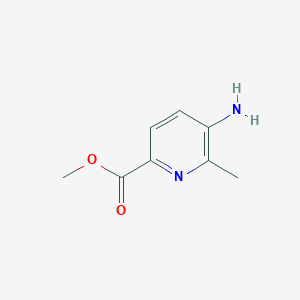

5-Cyclobutyl-2-sulfanylidene-1H-pyrimidin-4-one is a chemical compound with the CAS Number: 72319-68-7 . It has a molecular weight of 182.25 and its IUPAC name is 5-cyclobutyl-2-thioxo-2,3-dihydro-4 (1H)-pyrimidinone .

Synthesis Analysis

The synthesis of pyrrolo [2,3-d]pyrimidine derivatives, which includes compounds similar to 5-Cyclobutyl-2-sulfanylidene-1H-pyrimidin-4-one, involves the use of a microwave technique . This method allows for the incorporation of chlorine atoms in positions 4 and 6 and a trichloromethyl group in position 2 . Another study mentions the acylation of pyrimidine with phenylacetic anhydride to obtain a target pyrimido[4,5-d]pyrimidine .Molecular Structure Analysis

The chemical structure of the synthesized pyrrolo [2,3-d]pyrimidine derivatives was well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .Chemical Reactions Analysis

An expeditious metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one has been devised to synthesize diversely orchestrated 3-ArS/ArSe derivatives in high yields (up to 95%) . This operationally simple reaction proceeds under mild reaction conditions, can be executed in gram scale, and also highlights broad functional group tolerance .Physical And Chemical Properties Analysis

5-Cyclobutyl-2-sulfanylidene-1H-pyrimidin-4-one is a powder at room temperature . It has a melting point of 206-208 degrees Celsius .科学研究应用

Chemical Properties

“5-Cyclobutyl-2-sulfanylidene-1H-pyrimidin-4-one” is a chemical compound with the CAS Number: 72319-68-7 . It has a molecular weight of 182.25 and its IUPAC name is 5-cyclobutyl-2-thioxo-2,3-dihydro-4 (1H)-pyrimidinone . It is stored at room temperature and comes in the form of a powder .

Electro-Oxidative C3-Selenylation

This compound has been used in the electro-oxidative C3-selenylation of pyrido[1,2-a]pyrimidin-4-ones . This process uses an electrochemically driven external oxidant-free strategy . The method has been used to obtain various structurally diverse seleno-substituted N-heterocycles in moderate to excellent yields .

Mechanism of Electro-Oxidative C3-Selenylation

The mechanism of electro-oxidative C3-selenylation of pyrido[1,2-a]pyrimidin-4-ones involves the anodic oxidation of diselenide . This process delivers PhSe and PhSe+ .

Pharmaceutical Applications

N-heterocycles, such as “5-Cyclobutyl-2-sulfanylidene-1H-pyrimidin-4-one”, hold a privileged position in the preparation of drugs, agrochemicals, polymers, and other functional materials . They are presented in more than 80% of the top 200 pharmaceuticals .

Role in N-fused Pyrido[1,2-a]pyrimidin-4-ones

N-fused pyrido[1,2-a]pyrimidin-4-ones are one of the most prominent classes of structural motifs due to their ubiquity and bioactivity as the backbones of many natural and pharmacologic products . A variety of derivatives based on this backbone show versatile bioactivities, including antioxidants, antipsychotics, and antiulcer drugs .

Cell Cycle Arrest and Apoptosis Induction

Mechanistic investigations have revealed the ability of this compound to induce cell cycle arrest and apoptosis in HepG2 cells . This is accompanied by a notable increase in proapoptotic proteins caspase-3 and Bax, as well as the downregulation of Bcl-2 activity .

作用机制

While the specific mechanism of action for 5-Cyclobutyl-2-sulfanylidene-1H-pyrimidin-4-one is not explicitly mentioned in the search results, pyrimidines and their derivatives are known to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

安全和危害

属性

IUPAC Name |

5-cyclobutyl-2-sulfanylidene-1H-pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2OS/c11-7-6(5-2-1-3-5)4-9-8(12)10-7/h4-5H,1-3H2,(H2,9,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXESUAQPPRXDNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=CNC(=S)NC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Cyclobutyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(Pentyloxy)-N-{thieno[2,3-D]pyrimidin-4-YL}benzamide](/img/structure/B2825881.png)

![N-(2-methoxyphenyl)-4-{7-oxo-8-propyl-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-12-yl}butanamide](/img/structure/B2825882.png)

![Diethyl 2-[(4-acetylanilino)methylene]malonate](/img/structure/B2825893.png)

![N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B2825894.png)

![5-Oxo-5-(6-oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)pentanoic acid](/img/structure/B2825896.png)

![(E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2825901.png)